2-(3-Methoxyphenyl)-4,4-dimethylpyrrolidine hydrochloride
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Overview
Description
2-(3-Methoxyphenyl)-4,4-dimethylpyrrolidine hydrochloride is a chemical compound with a unique structure that includes a methoxyphenyl group attached to a dimethylpyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-4,4-dimethylpyrrolidine hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with 4,4-dimethylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the base compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-4,4-dimethylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction can produce various reduced derivatives.
Scientific Research Applications
2-(3-Methoxyphenyl)-4,4-dimethylpyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-4,4-dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other methoxyphenyl derivatives and pyrrolidine-based compounds. Examples include:
- 2-(3-Methoxyphenyl)pyrrolidine
- 4,4-Dimethylpyrrolidine
Uniqueness
What sets 2-(3-Methoxyphenyl)-4,4-dimethylpyrrolidine hydrochloride apart is its unique combination of a methoxyphenyl group and a dimethylpyrrolidine ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H20ClNO |
---|---|
Molecular Weight |
241.76 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-4,4-dimethylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-13(2)8-12(14-9-13)10-5-4-6-11(7-10)15-3;/h4-7,12,14H,8-9H2,1-3H3;1H |
InChI Key |
YCEYCSILXTWPPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(NC1)C2=CC(=CC=C2)OC)C.Cl |
Origin of Product |
United States |
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